7H-Dodecafluoroheptanoic acid
Overview
Description
7H-Dodecafluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7HF13O2. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Mechanism of Action
Target of Action
It is often used as a laboratory and analytical chemical
Mode of Action
As a derivative of Heptanoic Acid, it can be used as an organic building block for the synthesis of a variety of chemical compounds .
Result of Action
As a laboratory and analytical chemical, its primary use is in the synthesis of other compounds .
Action Environment
It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dodecafluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination. This method is favored due to its efficiency and ability to produce high-purity perfluorinated compounds. The reaction conditions typically involve temperatures ranging from -20°C to 0°C and the use of anhydrous hydrogen fluoride as the fluorinating agent .
Chemical Reactions Analysis
Types of Reactions
7H-Dodecafluoroheptanoic acid is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under elevated temperatures.
Esterification: Typically involves the use of sulfuric acid or hydrochloric acid as catalysts and heating the mixture to reflux.
Major Products
Esterification: Produces esters of this compound, which are used in various applications such as lubricants and surfactants.
Scientific Research Applications
7H-Dodecafluoroheptanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicology.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Uniqueness
7H-Dodecafluoroheptanoic acid is unique due to its specific structure, which provides a balance of hydrophobicity and reactivity. Compared to similar compounds, it offers a distinct combination of thermal stability and resistance to chemical reactions, making it suitable for specialized industrial applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHDEEOTEUVLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC5F10COOH, C7H2F12O2 | |
Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165670 | |
Record name | 7H-Perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1546-95-8 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1546-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001546958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70165670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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